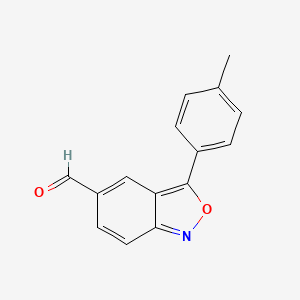
3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde involves multiple steps, including the optimization of molecular structures and the use of different synthetic pathways to enhance the yield and purity of the final product. Techniques such as microwave irradiation have been employed to facilitate reactions under basic conditions, leading to the formation of desired products (Cuartas et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by techniques such as X-ray diffraction, revealing L-shaped structures and interactions between different groups within the molecule. These structures often exhibit slight twists and angles between planes, indicating the complex spatial arrangement of atoms and the potential for diverse chemical reactivity (Butcher et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include transformations under specific conditions, such as the use of N-bromosuccinimide (NBS) to promote three-component synthesis, leading to the formation of α,β-unsaturated isoxazol-5(4H)-ones (Kiyani et al., 2015). These reactions highlight the versatility and reactivity of the benzisoxazole carbaldehyde framework.
Physical Properties Analysis
The physical properties, such as solvatochromic behaviors and crystal packing, of structurally similar compounds have been extensively studied. These properties are influenced by intermolecular interactions, including hydrogen bonding and charge transfer within the molecule, affecting the material's stability, solubility, and potential applications in nonlinear optics and other fields (Mary et al., 2015).
Chemical Properties Analysis
The chemical properties, such as tautomerism and photo- and thermochromic transformations, are significant for understanding the reactivity and functional applications of benzisoxazole carbaldehydes. Studies on related compounds have explored their behavior under various conditions, revealing insights into their stability, reactivity, and potential for forming novel materials (Palui et al., 1988).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde serves as a crucial intermediate in synthesizing diverse heterocyclic structures. For example, research demonstrates its utility in generating 3-hydroxyisoxazole-5-carbaldehydes, which are versatile intermediates for analogues of CNS-active amino acids (Riess et al., 1998). Another study highlights the synthesis of novel heterocycles with potential biological activities, starting from 4-methyl-5-imidazole carbaldehyde derivatives (Orhan et al., 2019).
Crystal Structure Analysis
The crystal structure of related molecules, such as 3-(4-Methylphenyl)-5-[4-(methylthio)phenyl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde, offers insights into their molecular conformation, which is critical for understanding their chemical behavior and interactions (Butcher et al., 2007). These analyses contribute to the design and development of new molecules with desired properties.
Pharmaceutical Applications
Compounds synthesized from or related to 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde have been evaluated for various pharmacological activities. For instance, derivatives have shown promising anti-inflammatory and analgesic activities, indicating their potential in drug development (Kenchappa & Bodke, 2020). Another study synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which demonstrated significant antioxidant and anti-inflammatory activities (Sudha et al., 2021).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions or applications for the compound.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less common or newly synthesized compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a scientific literature database.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-2,1-benzoxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10-2-5-12(6-3-10)15-13-8-11(9-17)4-7-14(13)16-18-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCMMYWXXNCXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



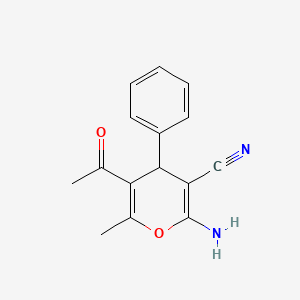
![4-Bromobenzenesulfonic acid (1,3-dioxo-2-benzo[de]isoquinolinyl) ester](/img/structure/B1224241.png)
![1-(4-Bromophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B1224242.png)
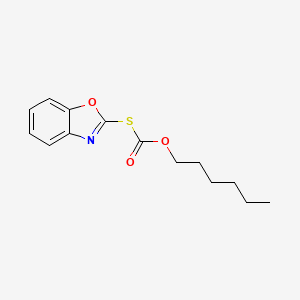
![N-[4-(2-pyridinyl)-2-thiazolyl]cyclopentanecarboxamide](/img/structure/B1224245.png)

![4-[[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]methyl]-3,5-dimethylisoxazole](/img/structure/B1224248.png)
![3-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B1224249.png)
![Benzoic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester](/img/structure/B1224250.png)
![N-[(2-furanylmethylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1224251.png)
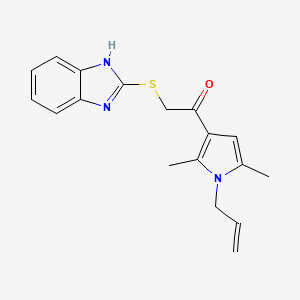
![(5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1224254.png)
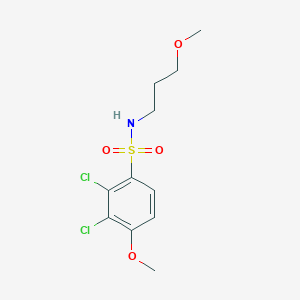
![2-[[5-(2-Benzofuranyl)-4-(phenylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1224257.png)